molecular formula C6H12BrN B2645114 1-bromo-N,N,2-trimethylprop-1-en-1-amine CAS No. 73630-93-0

1-bromo-N,N,2-trimethylprop-1-en-1-amine

Cat. No.: B2645114
CAS No.: 73630-93-0
M. Wt: 178.073
InChI Key: RABYYIXYBKFZPT-UHFFFAOYSA-N
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Description

“1-bromo-N,N,2-trimethylprop-1-en-1-amine” is a chemical compound that is similar to “1-Chloro-N,N,2-trimethyl-1-propenylamine”, an acid halogenation reagent developed by Ghosez . It enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Scientific Research Applications

CO2 Capture

A notable application of compounds related to 1-bromo-N,N,2-trimethylprop-1-en-1-amine is in the field of CO2 capture. A study describes the use of a task-specific ionic liquid derived from a similar compound for reversible CO2 sequestration. This ionic liquid forms a carbamate salt upon reacting with CO2 and demonstrates efficiency comparable to commercial amine sequestering agents. It's emphasized for its nonvolatile nature and ability to function without water, making it a potentially valuable tool for CO2 capture applications (Bates et al., 2002).

Catalytic Amination

Catalytic amination of biomass-based alcohols is another area where related compounds have significant relevance. Amines, derived from processes involving similar compounds, serve as key intermediates in industries like pharmaceuticals, fabric softeners, and food additives. The study highlights various processes for amine synthesis, including hydroamination and reductive amination, underscoring the importance of such compounds in industrial amine production (Pera‐Titus & Shi, 2014).

Synthesis of Benzimidazoles

The synthesis of benzimidazoles from o-bromophenyl isocyanide and amines is a significant chemical process where related compounds play a crucial role. This process, under specific catalysis, produces benzimidazoles, which are valuable in various applications, highlighting the versatility and utility of such compounds in organic synthesis (Lygin & Meijere, 2009).

Antitumor Activity

In the realm of medical research, derivatives of related compounds, specifically deoxoartemisinin monomers, dimers, and trimers, show significant antitumor activity. These compounds, developed using novel chemistry involving primary amines and bromoalkyl analogues, exhibit potent inhibition of cancer cell line growth, comparable to established anticancer drugs. This finding suggests potential therapeutic applications of such compounds in cancer treatment (Jung et al., 2003).

Haloamidation of Olefins

The haloamidation of olefins is a process where compounds similar to this compound are used to add a bromine atom and an amide nitrogen to an olefinic double bond. This versatile methodology provides access to various amines and amino alcohols, indicating the compound's importance in synthetic chemistry for generating functionally diverse molecules (Yeung et al., 2006).

Properties

IUPAC Name

1-bromo-N,N,2-trimethylprop-1-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-5(2)6(7)8(3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABYYIXYBKFZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(N(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73630-93-0
Record name 1-bromo-N,N,2-trimethylprop-1-en-1-amine
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